molecular formula C21H15ClN4O3S2 B2964741 3-(2-chlorophenyl)-5-methyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide CAS No. 391875-06-2

3-(2-chlorophenyl)-5-methyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide

Cat. No. B2964741
CAS RN: 391875-06-2
M. Wt: 470.95
InChI Key: IKQNWEFWFUYHOY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chlorophenyl group, a methyl group, a phenacylsulfanyl group, a 1,3,4-thiadiazole ring, and a 1,2-oxazole ring. These groups are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the 1,3,4-thiadiazole ring are responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Anticancer Applications

Heterocyclic compounds, including those incorporating thiazole and thiadiazole moieties, have been extensively studied for their potential anticancer properties. For instance, the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives has been reported to exhibit potent anticancer activities. These compounds were synthesized through facile and convenient methods and demonstrated significant in vitro anticancer efficacy against cell lines such as Hepatocellular carcinoma (HepG-2), with certain derivatives showing notable inhibition concentrations (Gomha et al., 2017).

Antibacterial and Antimicrobial Applications

The synthesis of heterocyclic compounds has also been directed towards evaluating their antibacterial and antimicrobial activities. For example, novel imidazo[2,1-b]-1,3,4-thiadiazoles have been synthesized and found to possess slight to moderate activity against microorganisms like Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli. These findings suggest the potential of these compounds in developing new antibacterial agents (Atta et al., 2011).

Another study focused on the synthesis of 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus, which were screened for antibacterial activity, showing moderate activity towards Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3S2/c1-12-17(18(26-29-12)14-9-5-6-10-15(14)22)19(28)23-20-24-25-21(31-20)30-11-16(27)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQNWEFWFUYHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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